4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride
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Overview
Description
4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride is a chemical compound with the molecular formula C8H16N2. It is a derivative of pyrrolopyridine and is known for its unique structural properties. This compound is often used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclohexanone derivative, followed by cyclization and subsequent purification steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A related compound with similar structural features but different biological activities.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Another derivative with distinct chemical properties and applications.
Uniqueness
4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
4-methyl-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-6-2-3-7-8(10)4-5-9-7;;/h7-9H,2-6H2,1H3;2*1H |
InChI Key |
MRBUTLZBIMDSKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1CCN2.Cl.Cl |
Origin of Product |
United States |
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